2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

Catalog No.
S539111
CAS No.
1109276-89-2
M.F
C21H24N4O4
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][...

CAS Number

1109276-89-2

Product Name

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

IUPAC Name

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24)

InChI Key

GEVVQZHMFVFGLN-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N

Solubility

Soluble in DMSO

Synonyms

PF-04620110; PF 04620110; PF04620110. PF-4620110; PF 4620110; PF4620110.

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N

Description

The exact mass of the compound PF-04620110 is 396.1798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: PF-04620110 was discovered by researchers at Pfizer in their quest for potent and selective inhibitors of diacylglycerol acyltransferase-1 (DGAT-1) [].
  • Significance: DGAT-1 is a key enzyme involved in triglyceride synthesis. Mice lacking DGAT-1 are resistant to diet-induced obesity and exhibit improved insulin sensitivity []. Therefore, PF-04620110 holds promise as a potential treatment for obesity and type 2 diabetes by inhibiting DGAT-1 activity.

Molecular Structure Analysis

  • PF-04620110 possesses a unique chemical structure classified as a trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid [].
  • Key features include a cyclohexane ring fused with a pyrimidooxazepine moiety, along with a phenylamino and a carboxylic acid functional group [].
  • The specific arrangement of these groups is believed to contribute to its high binding affinity for DGAT-1 [].

Chemical Reactions Analysis

  • The detailed synthesis of PF-04620110 is not publicly available as it is likely proprietary information of Pfizer.
  • However, scientific research typically involves multi-step organic synthesis procedures to create such compounds.
  • As a DGAT-1 inhibitor, PF-04620110 likely competes with the natural substrate, diacylglycerol, for binding to the enzyme's active site, thereby preventing triglyceride synthesis. The specific enzymatic reaction it inhibits is not available in open-source literature.

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of PF-04620110 is not readily available from commercial suppliers.
  • However, based on its structure, it is predicted to be a solid at room temperature with limited water solubility and good solubility in organic solvents like DMSO [].
  • PF-04620110 acts as a selective inhibitor of DGAT-1, the enzyme responsible for the final step in triglyceride biosynthesis [].
  • By inhibiting DGAT-1 activity, it reduces the production of triglycerides in cells and tissues, potentially leading to lower blood triglyceride levels and improved insulin sensitivity [].
  • The exact mechanism of binding and inhibition is not fully elucidated but likely involves interactions between the functional groups of PF-04620110 and the active site of DGAT-1.
  • As PF-04620110 is still under investigation, detailed safety information is not publicly available.
  • However, as with any new drug candidate, thorough toxicity studies would be a necessary step before clinical trials to assess potential risks associated with its use.

Limitations and Future Directions

  • Current data on PF-04620110 is limited to pre-clinical studies.
  • Further research is needed to evaluate its efficacy and safety in human subjects.
  • Additionally, understanding the long-term effects of DGAT-1 inhibition and potential off-target effects of PF-04620110 is crucial for its development as a therapeutic agent.

Mechanism of Action

PF-04620110 acts as a diacylglycerol acyltransferase-1 (DGAT-1) inhibitor. DGAT-1 is an enzyme responsible for the final step in triglyceride biosynthesis. Studies have shown that DGAT-1 knockout mice exhibit resistance to diet-induced obesity and improved insulin sensitivity PubMed: . By inhibiting DGAT-1, PF-04620110 disrupts triglyceride production, which could potentially be beneficial for weight management and blood sugar control.

Anti-diabetic Properties

Research suggests that PF-04620110 may be a potent antidiabetic agent. Studies have demonstrated its ability to suppress triglyceride synthesis and lower plasma triglyceride levels through DGAT-1 inhibition PMC: . Additionally, PF-04620110 has shown promise in reducing blood glucose levels in patients with type II diabetes PMC: .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

396.17975526 g/mol

Monoisotopic Mass

396.17975526 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CQ4M18RLJW

Dates

Modify: 2023-08-15
1: Dow RL, Andrews MP, Li JC, Michael Gibbs E, Guzman-Perez A, Laperle JL, Li Q, Mather D, Munchhof MJ, Niosi M, Patel L, Perreault C, Tapley S, Zavadoski WJ. Defining the key pharmacophore elements of PF-04620110: discovery of a potent, orally-active, neutral DGAT-1 inhibitor. Bioorg Med Chem. 2013 Sep 1;21(17):5081-97. doi: 10.1016/j.bmc.2013.06.045. Epub 2013 Jul 1. PubMed PMID: 23871442.
2: Maciejewski BS, LaPerle JL, Chen D, Ghosh A, Zavadoski WJ, McDonald TS, Manion TB, Mather D, Patterson TA, Hanna M, Watkins S, Gibbs EM, Calle RA, Steppan CM. Pharmacological inhibition to examine the role of DGAT1 in dietary lipid absorption in rodents and humans. Am J Physiol Gastrointest Liver Physiol. 2013 Jun 1;304(11):G958-69. doi: 10.1152/ajpgi.00384.2012. Epub 2013 Apr 4. PubMed PMID: 23558010.
3: Lee KR, Choi SH, Song JS, Seo H, Chae YJ, Cho HE, Ahn JH, Ahn SH, Bae MA. Determination of PF-04620110, a novel inhibitor of diacylglycerol acyltransferase-1, in rat plasma using liquid chromatography-tandem mass spectrometry and its application in pharmacokinetic studies. Biomed Chromatogr. 2013 Jul;27(7):846-52. doi: 10.1002/bmc.2869. Epub 2013 Feb 19. PubMed PMID: 23420715.
4: Dow RL, Andrews M, Aspnes GE, Balan G, Michael Gibbs E, Guzman-Perez A, Karki K, Laperle JL, Li JC, Litchfield J, Munchhof MJ, Perreault C, Patel L. Design and synthesis of potent, orally-active DGAT-1 inhibitors containing a dioxino[2,3-d]pyrimidine core. Bioorg Med Chem Lett. 2011 Oct 15;21(20):6122-5. doi: 10.1016/j.bmcl.2011.08.028. Epub 2011 Aug 12. PubMed PMID: 21908190.
5: Dow RL, Li JC, Pence MP, Gibbs EM, LaPerle JL, Litchfield J, Piotrowski DW, Munchhof MJ, Manion TB, Zavadoski WJ, Walker GS, McPherson RK, Tapley S, Sugarman E, Guzman-Perez A, DaSilva-Jardine P. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Med Chem Lett. 2011 Mar 18;2(5):407-12. doi: 10.1021/ml200051p. eCollection 2011 May 12. PubMed PMID: 24900321; PubMed Central PMCID: PMC4018057.
6: Macauley D. American Chemical Society-239th national meeting--Investigating new therapeutic candidates: part 1. 21-25 March 2010, San Francisco, CA, USA. IDrugs. 2010 May;13(5):289-91. PubMed PMID: 20432180.

Explore Compound Types